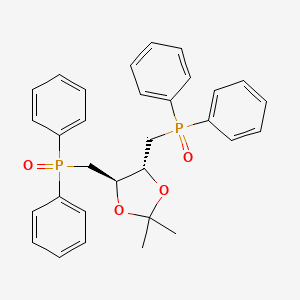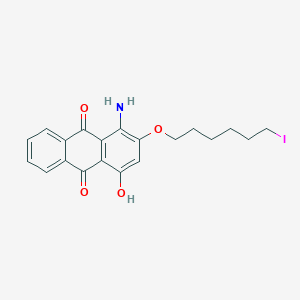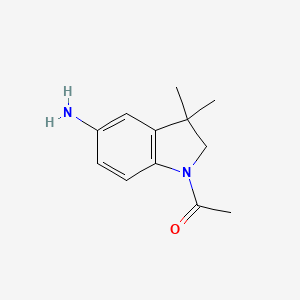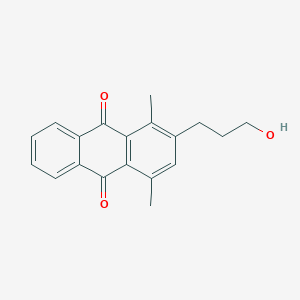![molecular formula C17H11NS B13128914 2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)
2-(Dibenzo[b,d]thiophen-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibenzo[b,d]thiophen-4-yl)pyridine is a heterocyclic compound that combines the structural features of dibenzothiophene and pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)pyridine typically involves the coupling of dibenzothiophene derivatives with pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as catalyst loading, temperature, and solvent choice, would be crucial for efficient large-scale production.
化学反应分析
Types of Reactions
2-(Dibenzo[b,d]thiophen-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
2-(Dibenzo[b,d]thiophen-4-yl)pyridine has been explored for various scientific research applications:
Organic Electronics: This compound is used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials for electronic and optoelectronic applications.
作用机制
The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)pyridine in its various applications depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . In organic electronics, its conjugated structure facilitates charge transport, enhancing the performance of electronic devices .
相似化合物的比较
Similar Compounds
2-Phenylpyridine: Another pyridine derivative with applications in organic electronics and medicinal chemistry.
2-(Benzo[b]thiophen-2-yl)pyridine: Similar in structure but with a different sulfur-containing ring, used in similar applications.
Uniqueness
2-(Dibenzo[b,d]thiophen-4-yl)pyridine is unique due to its combination of the dibenzothiophene and pyridine moieties, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in the development of advanced materials and therapeutic agents.
属性
分子式 |
C17H11NS |
|---|---|
分子量 |
261.3 g/mol |
IUPAC 名称 |
2-dibenzothiophen-4-ylpyridine |
InChI |
InChI=1S/C17H11NS/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15/h1-11H |
InChI 键 |
XKPFPDFRHYWEIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)

![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)








